Dimethyl 2-acetamidononanedioate
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Overview
Description
Dimethyl 2-acetamidononanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of two ester groups and an acetamido group attached to a nonanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-acetamidononanedioate typically involves the esterification of 2-acetamidononanedioic acid. One common method is the reaction of 2-acetamidononanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production with efficient separation and purification steps.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-acetamidononanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, the ester groups can be hydrolyzed to yield 2-acetamidononanedioic acid and methanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: 2-acetamidononanedioic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-acetamidononanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of Dimethyl 2-acetamidononanedioate involves its interaction with various molecular targets. In biological systems, the ester groups can be hydrolyzed by esterases, releasing the active acetamidononanedioic acid. This acid can then interact with specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Dimethyl 2-acetamidomalonate: Similar structure but with a shorter carbon chain.
Dimethyl 2-acetamidohexanedioate: Another ester with a different carbon chain length.
Dimethyl 2-acetamidooctanedioate: Similar ester with an eight-carbon chain.
Uniqueness: Dimethyl 2-acetamidononanedioate is unique due to its specific carbon chain length and the presence of both ester and acetamido functional groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62333-43-1 |
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Molecular Formula |
C13H23NO5 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
dimethyl 2-acetamidononanedioate |
InChI |
InChI=1S/C13H23NO5/c1-10(15)14-11(13(17)19-3)8-6-4-5-7-9-12(16)18-2/h11H,4-9H2,1-3H3,(H,14,15) |
InChI Key |
SIYAQCLTDWRWAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCCCCCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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